molecular formula C28H27NO3 B5035494 6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid

6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B5035494
M. Wt: 425.5 g/mol
InChI Key: NPWMPGMYSMFHAR-UHFFFAOYSA-N
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Description

The compound “6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond . Attached to this ring are various functional groups including a carboxylic acid group (-COOH), an amide group (-(C=O)-NH-), and phenyl groups (C6H5-), which are aromatic rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration and the available starting materials. For example, the cyclohexene ring could potentially be formed through a Diels-Alder reaction . The amide group might be introduced through a reaction with a carboxylic acid and an amine .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the double bond in the cyclohexene ring could participate in addition reactions . The carboxylic acid group could react with bases to form a salt, or with alcohols to form an ester .

Properties

IUPAC Name

6-[(2,3-dimethylphenyl)carbamoyl]-2,5-diphenylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO3/c1-18-10-9-15-24(19(18)2)29-27(30)25-22(20-11-5-3-6-12-20)16-17-23(26(25)28(31)32)21-13-7-4-8-14-21/h3-17,22-23,25-26H,1-2H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMPGMYSMFHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(C=CC(C2C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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